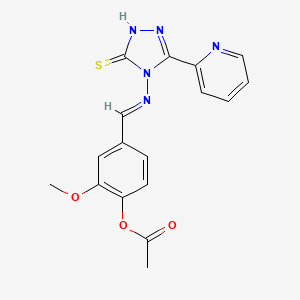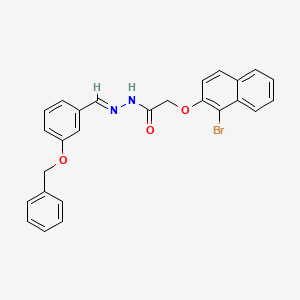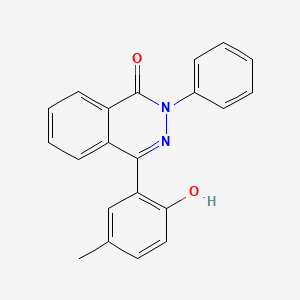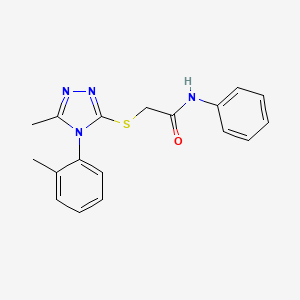
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is a complex organic compound with a unique structure that combines a methoxy group, a pyridine ring, a thioxo group, and a triazole ring
准备方法
合成路线和反应条件
2-甲氧基-4-(((3-(吡啶-2-基)-5-硫代-1H-1,2,4-三唑-4(5H)-基)亚氨基)甲基)苯基乙酸酯的合成通常涉及多个步骤。一种常见的方法是从制备三唑环开始,然后引入吡啶环和甲氧基。最后一步是苯环的乙酰化。
工业生产方法
文献中没有很好地记载这种化合物的工业生产方法。 大规模合成可能会涉及优化反应条件以最大限度地提高产量和纯度,以及使用自动化设备以确保一致性和效率。
化学反应分析
反应类型
2-甲氧基-4-(((3-(吡啶-2-基)-5-硫代-1H-1,2,4-三唑-4(5H)-基)亚氨基)甲基)苯基乙酸酯可以进行各种类型的化学反应,包括:
氧化: 甲氧基可以被氧化生成羟基。
还原: 硫代基可以被还原生成硫醇基。
取代: 甲氧基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。反应条件通常涉及控制温度和pH值,以确保所需的转化。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,甲氧基的氧化将产生羟基化衍生物,而硫代基的还原将产生硫醇衍生物。
科学研究应用
2-甲氧基-4-(((3-(吡啶-2-基)-5-硫代-1H-1,2,4-三唑-4(5H)-基)亚氨基)甲基)苯基乙酸酯在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 它可能具有作为生物化学探针的潜力,用于研究酶活性或蛋白质相互作用。
医学: 初步研究表明它可能具有治疗潜力,可能作为抗菌剂或抗癌剂。
工业: 它可用于开发具有特定性能的新材料,如导电性或荧光性。
作用机制
2-甲氧基-4-(((3-(吡啶-2-基)-5-硫代-1H-1,2,4-三唑-4(5H)-基)亚氨基)甲基)苯基乙酸酯的作用机制尚不清楚。 据信,它通过其各种官能团与特定分子靶标(如酶或受体)相互作用。甲氧基和吡啶基可能促进与这些靶标的结合,而硫代基和三唑基可能调节化合物的活性。
相似化合物的比较
类似化合物
2-甲氧基-4-甲基吡啶: 结构相似,但缺少三唑基和硫代基。
4-羟基-3-甲氧基苯乙酮: 含有甲氧基,但其他结构不同。
2-氨基-5-甲基吡啶: 含有吡啶环,但缺少甲氧基和三唑基。
独特性
2-甲氧基-4-(((3-(吡啶-2-基)-5-硫代-1H-1,2,4-三唑-4(5H)-基)亚氨基)甲基)苯基乙酸酯由于其官能团的组合而独一无二,这些官能团赋予了其特定的化学和生物学特性
属性
CAS 编号 |
497823-97-9 |
|---|---|
分子式 |
C17H15N5O3S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)25-14-7-6-12(9-15(14)24-2)10-19-22-16(20-21-17(22)26)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,21,26)/b19-10+ |
InChI 键 |
XFAJEEWZSISMCV-VXLYETTFSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012862.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)





